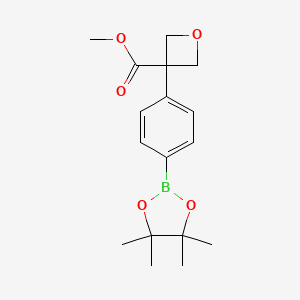

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate

Description

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate (CAS 1423702-68-4) is a boronate ester derivative featuring an oxetane ring substituted with a methyl carboxylate group and a phenylboronate moiety. Its molecular formula is C17H23BO5, with a molecular weight of 318.17 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate group, which facilitates carbon-carbon bond formation in the presence of palladium catalysts . The oxetane ring introduces steric and electronic effects that influence reactivity and stability.

Properties

Molecular Formula |

C17H23BO5 |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetane-3-carboxylate |

InChI |

InChI=1S/C17H23BO5/c1-15(2)16(3,4)23-18(22-15)13-8-6-12(7-9-13)17(10-21-11-17)14(19)20-5/h6-9H,10-11H2,1-5H3 |

InChI Key |

AZUGNSYXCLKAHA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate typically involves the reaction of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl oxetane-3-carboxylate with methyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The oxetane ring can be reduced to form corresponding alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is used in a wide range of scientific research applications, including:

Biology: As a probe in biological assays to study enzyme activities and protein interactions.

Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic ester functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This reactivity is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to form new carbon-carbon bonds .

Comparison with Similar Compounds

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

- Molecular Formula : C14H23BO4

- Molecular Weight : 266.14 g/mol

- CAS : 151075-20-6

- Key Differences :

- Replaces the oxetane ring with a cyclohexene ring, reducing steric hindrance and ring strain.

- Lower molecular weight (266.14 vs. 318.17) due to the absence of the rigid oxetane structure.

- Cyclohexene’s conjugated double bond may enhance stability but reduce reactivity in cross-coupling compared to the strained oxetane.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

- Molecular Formula: C16H24BNO3

- Molecular Weight : 289.18 g/mol

- CAS : 568577-88-8

- Key Differences :

- Replaces oxetane-carboxylate with a morpholine ring, introducing nitrogen and oxygen heteroatoms.

- Morpholine’s polarity enhances water solubility compared to the oxetane derivative.

- Lacks a carboxylate group, limiting functionalization options (e.g., hydrolysis to carboxylic acids).

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS : 214360-58-4

- Key Differences :

- Fluorine substituent on the phenyl ring increases electron-withdrawing effects, accelerating cross-coupling rates.

- Simpler structure without oxetane or carboxylate groups, reducing steric complexity.

- Higher thermal and hydrolytic stability due to fluorine’s inductive effects.

Structural and Functional Analysis

Electronic and Steric Effects

- The oxetane ring in the target compound introduces ring strain (~27 kcal/mol), enhancing reactivity in nucleophilic substitutions compared to cyclohexene or furan derivatives .

- The methyl carboxylate group acts as an electron-withdrawing substituent , polarizing the boronate group and improving electrophilicity in Suzuki couplings .

Reactivity in Cross-Coupling Reactions

- The target compound’s oxetane-carboxylate structure shows moderate reactivity in palladium-catalyzed reactions, balancing steric bulk (from the oxetane) and electronic activation (from the carboxylate).

- Comparatively, fluorinated arylboronates (e.g., CAS 214360-58-4) exhibit faster coupling rates due to stronger electron-withdrawing effects , while morpholine derivatives (CAS 568577-88-8) may require harsher conditions due to reduced electrophilicity .

Biological Activity

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanism insights, pharmacological effects, and relevant case studies.

Oxetanes and their derivatives have been shown to exhibit a variety of biological activities including:

- Antibacterial Effects: Compounds with oxetane rings have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Properties: The incorporation of oxetanes in drug design has led to the development of compounds that can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.

- Pharmacokinetic Advantages: The structural strain in oxetanes can enhance solubility and permeability, improving the bioavailability of the drug candidates.

Case Studies and Research Findings

-

Antibacterial Activity:

A study evaluated the antibacterial properties of oxetane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibition with minimum inhibitory concentrations (MICs) in the low micromolar range. The oxetane moiety was crucial for this activity as it contributed to the compound's overall lipophilicity and membrane permeability. -

Anticancer Activity:

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death. -

Pharmacokinetic Studies:

Research indicated that compounds containing oxetane rings showed reduced clearance rates in liver microsomal assays compared to their non-oxetane counterparts. This suggests potential for reduced hepatotoxicity and improved therapeutic indices.

Data Tables

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis typically involves Suzuki-Miyaura coupling due to the presence of the pinacol boronic ester group. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts for coupling aryl halides with boronic esters .

- Solvent system : Use degassed THF or dioxane/water mixtures to prevent oxidation of the boronate .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization for crystallinity verification .

Q. How can spectroscopic characterization (NMR, IR) resolve structural ambiguities?

- ¹H/¹³C NMR : The oxetane ring protons (δ 4.5–5.0 ppm) and boronic ester methyl groups (δ 1.0–1.3 ppm) are diagnostic .

- IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and boronate B-O stretching (1350–1310 cm⁻¹) .

- X-ray crystallography : Resolves steric effects from the oxetane and boronate groups, as demonstrated in analogous structures .

Q. What storage conditions prevent degradation of the boronate moiety?

- Temperature : Store at 0–6°C under inert gas (argon/nitrogen) to minimize hydrolysis .

- Desiccant : Use molecular sieves (3Å) in sealed containers to avoid moisture ingress .

Advanced Research Questions

Q. How do steric effects from the oxetane ring influence Suzuki coupling efficiency?

The oxetane’s rigid structure increases steric hindrance, requiring:

Q. What computational methods (DFT) predict reactivity in cross-coupling reactions?

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.